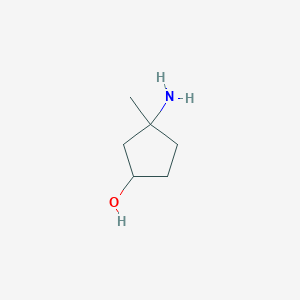

3-Amino-3-methylcyclopentan-1-ol

Description

Contextualization within Substituted Cyclopentane (B165970) Amino Alcohol Chemistry

Substituted cyclopentane amino alcohols are a class of compounds that feature a five-membered carbon ring functionalized with at least one hydroxyl group and one amino group. These structures are valuable scaffolds in organic chemistry and medicinal chemistry. Their rigid, three-dimensional structure makes them attractive components for creating molecules with well-defined shapes, which is crucial for specific biological interactions.

The amino alcohol motif is a key feature in numerous biologically active natural products and synthetic pharmaceuticals. For instance, the related compound (1R,3S)-3-aminocyclopentanol is a known synthetic intermediate for pharmaceuticals. caymanchem.commedchemexpress.com The general class of amino alcohols is foundational in the synthesis of more complex molecules, including alkaloids and beta-blockers. The selective synthesis of either amides or cyclic amines can be achieved from amino-alcohols through catalytic cyclization processes. rsc.org

Significance of 3-Amino-3-methylcyclopentan-1-ol in Contemporary Organic Synthesis Paradigms

The significance of specific stereoisomers of substituted cyclopentane amino alcohols is underscored by their role as crucial intermediates in the synthesis of modern pharmaceuticals. A notable example is (1R,3S)-3-amino-1-cyclopentanol, which serves as a key intermediate in the production of Bictegravir, an antiviral medication. google.comgoogle.com This highlights the pharmaceutical industry's demand for chiral cyclopentane-based building blocks.

While direct applications of this compound are less documented in readily available literature, its structural similarity to these vital intermediates suggests its potential as a valuable building block. The presence of a tertiary amine precursor and a tertiary alcohol introduces a quaternary carbon center, a structural motif that can impart unique properties to a target molecule. The development of synthetic routes to enantiopure vicinal (1,2-) amino alcohols is a significant area of research, often relying on methods like the asymmetric transfer hydrogenation of unprotected α-ketoamines. nih.gov These chiral building blocks are instrumental in constructing a variety of drug molecules. nih.govnih.gov

Overview of Stereochemical Challenges and Research Opportunities for this compound

The structure of this compound contains two stereocenters, at the C1 and C3 positions. This gives rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R).

Table 2: Stereoisomers of this compound

| Stereoisomer | Configuration at C1 | Configuration at C3 |

|---|---|---|

| (1R,3R) | R | R |

| (1S,3S) | S | S |

| (1R,3S) | R | S |

The primary challenge in the synthesis of this compound lies in controlling the stereochemistry at both of these centers. The creation of the quaternary stereocenter at the C3 position (bearing the amino and methyl groups) is particularly challenging. Traditional methods for synthesizing chiral compounds, such as chiral resolution, are often inefficient, with theoretical maximum yields of only 50%, and practical yields often falling between 30-45%. google.comgoogle.com

This inefficiency drives research into stereoselective synthetic methods. For the related (1R,3S)-3-amino-1-cyclopentanol, asymmetric cycloaddition reactions have been developed to construct the chiral centers with high selectivity, offering better atom economy and suitability for industrial-scale production. google.comgoogle.com These strategies often start from achiral materials and use a chiral catalyst or auxiliary to induce the desired stereochemistry. google.com Similar research opportunities exist for this compound to develop efficient, stereoselective routes to access each of its four stereoisomers in high optical purity. Such methods are crucial for exploring the potential of each specific isomer in drug discovery and materials science.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-methylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(7)3-2-5(8)4-6/h5,8H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUCHYJBCXWVJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Amino 3 Methylcyclopentan 1 Ol and Its Stereoisomers

Chemoenzymatic Synthetic Approaches for Enantiopure 3-Amino-3-methylcyclopentan-1-ol Derivatives

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to produce enantiomerically pure compounds. nih.gov This approach is particularly advantageous for creating complex molecules like this compound.

Lipases are versatile enzymes widely used for the kinetic resolution of racemic alcohols and amines. nih.govmdpi.com In the context of this compound synthesis, a racemic mixture of a suitable precursor, such as a protected aminocyclopentanol, can be resolved through lipase-catalyzed acylation or hydrolysis. For instance, a racemic mixture of N-protected this compound could be subjected to enzymatic acylation. The lipase (B570770) would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol.

The efficiency of such a resolution is dependent on the enzyme, the acyl donor, and the reaction conditions. Candida antarctica lipase B (CAL-B) and Pseudomonas cepacia lipase are among the most effective lipases for resolving amino alcohol precursors. mdpi.comresearchgate.net

Table 1: Representative Lipase-Catalyzed Kinetic Resolution of Aminocyclopentanol Derivatives This table illustrates the general effectiveness of lipase-catalyzed resolutions on aminocyclopentanol scaffolds, as specific data for this compound is not readily available in the literature.

| Enzyme | Substrate | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Enantiomeric Excess (ee) of Substrate (%) | Reference |

| Candida antarctica Lipase B (CAL-B) | rac-2-Aminocyclopentanecarboxamide | 2,2,2-Trifluoroethyl butanoate | TBME/TAA | 50 | >99 | 99 | researchgate.net |

| Pseudomonas cepacia Lipase | rac-Aryltrimethylsilyl chiral alcohols | Vinyl acetate | Hexane (B92381) | ~50 | >99 | >99 | nih.gov |

| Pseudomonas cepacia Lipase | Racemic Ivabradine precursor | Diethyl carbonate | 2-Me-THF | - | 99 | - | mdpi.comacs.org |

TBME: tert-Butyl methyl ether, TAA: tert-Amyl alcohol

The enantioselective reduction of a ketone precursor, such as 3-amino-3-methylcyclopentanone, offers a direct route to enantiopure this compound. Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are capable of reducing ketones to alcohols with high stereoselectivity. These enzymes, often requiring a cofactor like NADPH or NADH, can be employed as isolated enzymes or within whole-cell systems.

The choice of enzyme is critical for achieving the desired stereoisomer of the final product. For example, enzymes following Prelog's rule will deliver the (S)-alcohol, while anti-Prelog enzymes will yield the (R)-alcohol. The substrate, 3-amino-3-methylcyclopentanone, would need to be synthesized first, potentially through methods like the Kulinkovich-de Meijere reaction or other cyclization strategies. The enzymatic reduction of 3-substituted cyclopentenones has been demonstrated to be an effective method for producing chiral cyclopentanols. nih.govresearchgate.netfigshare.com

Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, provide an elegant and efficient approach to complex molecules from simple precursors. researchgate.netrsc.org For the synthesis of this compound, a hypothetical cascade could be envisioned starting from a simple achiral building block.

One possible cascade could involve a transaminase to introduce the amino group onto a ketone precursor, followed by a ketoreductase to reduce the carbonyl group to the corresponding alcohol. rsc.orgacs.org The development of such cascades often requires enzyme engineering to ensure compatibility of the different biocatalysts and to optimize the reaction pathway for high conversion and stereoselectivity. acs.org

Asymmetric Organocatalytic and Metal-Catalyzed Syntheses of this compound

Asymmetric catalysis using small organic molecules (organocatalysis) or metal complexes provides powerful alternatives to enzymatic methods for the synthesis of chiral compounds. nih.govrsc.orgstanford.edu

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and its asymmetric variant can be adapted for the synthesis of chiral cyclopentane (B165970) derivatives. While not a direct route to cyclopentanes, certain strategies, such as those involving cyclopentadiene (B3395910), can lead to highly functionalized cyclopentane precursors. rsc.org An asymmetric Diels-Alder reaction between cyclopentadiene and a chiral dienophile containing a nitrogen functionality could establish the stereocenters of the cyclopentane ring. Subsequent chemical modifications would then lead to the target this compound.

For instance, the use of chiral oxazolidinones as auxiliaries on the dienophile can direct the stereochemical outcome of the cycloaddition with high selectivity. harvard.edu

Table 2: Examples of Asymmetric Diels-Alder Reactions for Cyclopentane Synthesis This table presents examples of asymmetric Diels-Alder reactions that form substituted cyclopentane rings, which are foundational for the synthesis of the target molecule.

| Diene | Dienophile | Catalyst/Auxiliary | Product Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) | Reference |

| Cyclopentadiene | Chiral 3-(acyloxy)acryloyl oxazolidinones | Diethylaluminum chloride | >95:5 | >98 | rsc.org |

| Cyclopentadiene | N-Acyloxazolidinone | Et2AlCl | >100:1 | - | harvard.edu |

Similar to enzymatic reductions, metal-catalyzed or organocatalytic enantioselective reductions of a prochiral ketone like 3-methylcyclopentanone (B121447) can be a key step. Catalytic systems based on chiral ruthenium, rhodium, or iridium complexes are highly effective for the asymmetric hydrogenation of ketones.

Alternatively, organocatalysts, such as those derived from proline, can be used to catalyze the asymmetric reduction of enones, which could be precursors to the desired saturated cyclopentanol. N-Heterocyclic carbenes (NHCs) have also been shown to catalyze the annulation of enals to form substituted cyclopentanones. nih.govacs.org The enantioselective reduction of 3-substituted cyclopentenones has been successfully applied in the synthesis of complex molecules. vub.ac.be

Transition-Metal-Catalyzed Hydrofunctionalization Reactions Leading to Aminocyclopentanols

Transition-metal-catalyzed reactions are pivotal in modern organic synthesis, offering efficient pathways to complex molecules. youtube.com Hydrofunctionalization reactions, in particular, provide a direct method for the introduction of amine and alcohol functionalities. Early transition metals have been successfully utilized in the α-alkylation of amines through hydroaminoalkylation. ubc.ca

The hydrofunctionalization of allenamides, for instance, can be controlled to achieve specific regioselectivity. sioc-journal.cn These reactions are crucial for creating the substituted cyclopentane backbone of aminocyclopentanols. While not specific to this compound, the principles of these reactions are applicable to its synthesis.

| Catalyst Type | Reaction | Application |

| Early Transition Metals | Hydroaminoalkylation | α-Alkylation of amines |

| Palladium | Hydrofunctionalization of Allenamides | Regiocontrolled synthesis |

This table summarizes the application of transition-metal catalysts in reactions relevant to aminocyclopentanol synthesis.

Palladium-Catalyzed C-H Amination Routes to Aminocyclopentanol Derivatives

Palladium catalysis is a powerful tool for forming carbon-nitrogen bonds, a key step in the synthesis of aminocyclopentanols. nih.gov Palladium-catalyzed amination reactions have been developed for a variety of substrates, including five-membered heterocyclic halides and chloromethylnaphthalene derivatives. nih.govcapes.gov.br These methods offer mild reaction conditions and can produce aminated products in good yields. nih.gov

A notable strategy involves a palladium-catalyzed ring-closing aminoalkylative amination of unactivated aminoenynes. nih.gov This approach prevents β-hydride elimination by ligating the palladium with an adjacent amino group, allowing for the formation of N-heterocycles. nih.gov This type of intramolecular C-H amination is a promising route for constructing the cyclopentane ring of this compound.

| Catalyst System | Substrate | Product |

| Pd(PPh3)4 | Chloromethylnaphthalene | Naphthylamines |

| Palladium with phosphoramidite (B1245037) ligand | Unactivated aminoenynes | Exocyclic allenic amines |

This table highlights examples of palladium-catalyzed amination reactions.

Multi-Step Rational Design and Stereoselective Construction of this compound

The synthesis of a specific stereoisomer of this compound requires a carefully planned multi-step approach. This involves a combination of ring-opening, cyclization, and protection/deprotection strategies to achieve the desired molecular architecture.

Ring Opening Reactions for Substituted Cyclopentane Amino Alcohol Synthesis

The synthesis of β-amino alcohols is often achieved through the ring-opening of epoxides. growingscience.com This method is a significant pathway for creating these valuable intermediates. growingscience.com The aminolysis of cyclopentene (B43876) oxide, for example, can be catalyzed by various Lewis acids, such as iridium trichloride, indium tribromide, and sulfated tin oxide. growingscience.comrroij.com These reactions can proceed with high regioselectivity, which is crucial when dealing with unsymmetrical epoxides. rroij.comresearchgate.net The choice of catalyst and amine can influence the outcome of the reaction, allowing for the synthesis of a range of substituted aminocyclopentanols. growingscience.comrroij.com

| Catalyst | Epoxide Substrate | Amine | Key Feature |

| Iridium trichloride | Cyclopentene oxide | Aryl, heterocyclic, or aliphatic amines | Mild reaction conditions |

| Indium tribromide | Various epoxides | Aromatic amines | Regio- and chemoselective |

| Sulfated tin oxide | Cyclopentene, cyclohexene, cyclooctene (B146475) oxides | Aromatic and aliphatic amines | High regioselectivity, trans stereospecificity |

This table details various catalytic systems for the ring-opening of epoxides to form β-amino alcohols.

Cyclization Reactions and Intramolecular Processes for the this compound Framework

Intramolecular reactions are fundamental to the construction of cyclic systems like the cyclopentane ring of this compound. There are numerous methods for cyclopentane synthesis, often involving the direct creation of the ring. baranlab.org

One powerful strategy is the ring-closing metathesis (RCM) of a diene intermediate, which can lead to a cyclopentenol (B8032323) structure. nih.gov This can be followed by further functionalization to introduce the amino group. Another approach is the Tiffenau-Demjanov ring expansion, which can convert a cycloalkyl methyl amine into a cycloalkanol with an expanded ring, although this method can be hampered by side reactions. baranlab.org

| Reaction Type | Starting Material | Intermediate/Product |

| Ring-Closing Metathesis (RCM) | Polysubstituted diene | Cyclopentenol |

| Tiffenau-Demjanov Ring Expansion | Cycloalkyl methyl amine | Cycloalkanol |

This table outlines key cyclization reactions for forming the cyclopentane framework.

Strategic Use of Protecting Groups in this compound Synthesis

In the multi-step synthesis of complex molecules like this compound, protecting groups are essential to prevent unwanted reactions at sensitive functional groups. libretexts.org The amino group, in particular, is nucleophilic and susceptible to a wide range of reactions. libretexts.orgorganic-chemistry.org

Common protecting groups for amines include carbamates like Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl). organic-chemistry.org The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. organic-chemistry.org An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, allows for the selective deprotection of one functional group while another remains protected. organic-chemistry.org For instance, a Boc group is removed under acidic conditions, while an Fmoc group is cleaved by a base. organic-chemistry.org

The hydroxyl group may also require protection, and common protecting groups include tert-butyl (tBu) and benzyl (B1604629) (Bzl). creative-peptides.com The strategic application and removal of these protecting groups are integral to the successful synthesis of this compound.

| Protecting Group | Functional Group Protected | Deprotection Condition |

| Boc (tert-Butoxycarbonyl) | Amine | Acidic |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Amine | Basic |

| tBu (tert-butyl) | Hydroxyl | Acidic |

| Bzl (Benzyl) | Hydroxyl | Hydrogenolysis |

This table lists common protecting groups used in the synthesis of aminocyclopentanols.

Precursor Chemistry and Derivatization Routes for Aminocyclopentanols

The synthesis of this compound relies on the availability of suitable precursors. The reduction of amino acids is a common method for producing amino alcohols. researchgate.net Another route involves the amination of chiral epoxides or the asymmetric reduction of prochiral amino ketones. researchgate.net

For instance, polyhydroxylated cyclopentane β-amino acid derivatives can be synthesized from sugars like D-mannose. nih.gov The key steps in this process involve a ring-closing metathesis followed by a stereoselective aza-Michael amination. nih.gov Such strategies provide access to highly functionalized cyclopentane building blocks that can be further elaborated to yield the target molecule.

| Precursor Type | Synthetic Method | Target Intermediate |

| Amino acids | Reduction | Amino alcohols |

| Chiral epoxides | Amination | Amino alcohols |

| Prochiral amino ketones | Asymmetric reduction | Amino alcohols |

| D-mannose derivative | Ring-closing metathesis, aza-Michael amination | Polyhydroxylated cyclopentane β-amino acid |

This table summarizes precursor strategies for the synthesis of aminocyclopentanols.

Stereochemical Aspects and Chiral Resolution Techniques for 3 Amino 3 Methylcyclopentan 1 Ol

Diastereomeric and Enantiomeric Purity Assessment in 3-Amino-3-methylcyclopentan-1-ol Synthesis

The determination of both diastereomeric and enantiomeric purity is a critical step in the synthesis of this compound. Undesirable isomers can arise from impurities in starting materials or be formed during the synthesis process. nih.gov

Diastereomeric Purity Assessment: The synthesis of substituted cyclopentanols can result in a mixture of diastereomers. For instance, in a synthetic route involving an asymmetric cycloaddition reaction, a diastereomeric ratio (dr) of 4.5:1 was observed. google.com The assessment of this ratio is typically performed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with mass spectrometry (MS). These methods allow for the separation and quantification of the different diastereomers based on their distinct physical properties.

Enantiomeric Purity Assessment: Ensuring the enantiomeric purity of the desired stereoisomer is paramount. Chiral HPLC is a widely recognized and preferred method for this purpose, utilizing a chiral stationary phase (CSP) to separate enantiomers. nih.gov Polysaccharide-based chiral selectors are commonly employed in these columns. nih.gov Capillary Electrophoresis (CE) with cyclodextrin-based chiral selectors is another effective technique for assessing enantiomeric purity, capable of detecting enantiomeric impurities at very low levels. mdpi.com For peptide-based pharmaceuticals, a method involving hydrolysis of the peptide in deuterated acid followed by chiral chromatography interfaced with tandem mass spectrometry (MS/MS) allows for accurate determination of amino acid chiral purity. nih.gov

The following table summarizes common analytical techniques for purity assessment:

| Analytical Technique | Purity Assessed | Principle |

| High-Performance Liquid Chromatography (HPLC) | Diastereomeric & Enantiomeric | Differential partitioning of stereoisomers between a stationary phase and a mobile phase. Chiral stationary phases are used for enantiomeric separation. |

| Gas Chromatography (GC) | Diastereomeric & Enantiomeric | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. Chiral columns can be used for enantiomers. |

| Capillary Electrophoresis (CE) | Enantiomeric | Separation of ions based on their electrophoretic mobility in an electric field, often with a chiral selector added to the buffer. |

| Mass Spectrometry (MS) | Diastereomeric & Enantiomeric | When coupled with a separation technique (e.g., HPLC, GC), it identifies and quantifies separated stereoisomers based on their mass-to-charge ratio. |

Chiral Resolution Methods for Racemic this compound Intermediates

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org While asymmetric synthesis is a preferred route to obtain enantiomerically pure compounds, resolution of racemates remains an efficient strategy. mdpi.com

Chemical resolution involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like crystallization. libretexts.orglibretexts.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

Commonly used chiral resolving agents for amines are chiral acids, such as tartaric acid and (S)-mandelic acid. wikipedia.orglibretexts.org For example, a racemic alcohol can be resolved by reacting it with optically active (S)-mandelic acid to form an insoluble diastereomeric salt with one of the enantiomers, which can then be separated by filtration. wikipedia.org The other enantiomer remains in solution and can be recycled. wikipedia.org The theoretical maximum yield for chiral resolution is 50%, though actual yields are often lower, in the range of 30-45%. google.com

A notable example is the resolution of a racemic alcohol using (S)-mandelic acid, where the (S)-alcohol forms an insoluble salt. This process, termed Resolution-Racemization-Recycle (RRR), allows for the recycling of the unwanted (R)-alcohol by epimerization. wikipedia.org

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. This method often offers high enantioselectivity under mild reaction conditions.

Lipases are commonly employed enzymes for the resolution of racemic alcohols and their derivatives. google.com In a typical enzymatic kinetic resolution, one enantiomer of the racemate reacts much faster with the enzyme than the other, leading to a mixture of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer. For instance, the resolution of a racemic aminocyclopentanol intermediate can be achieved using a lipase (B570770) to catalyze the acylation of one enantiomer with an acyl donor like vinyl acetate, leaving the other enantiomer unreacted. google.com This optical selectivity allows for the separation of the two enantiomers. google.com

Transaminases are another class of enzymes used in dynamic kinetic resolutions to produce chiral amines with high diastereo- and enantioselectivity. researchgate.net

The following table outlines key aspects of chiral resolution techniques:

| Resolution Technique | Principle | Common Reagents/Enzymes | Advantages | Disadvantages |

| Chemical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on different physical properties (e.g., solubility). libretexts.orglibretexts.org | Tartaric acid, mandelic acid, brucine. wikipedia.org | Well-established, applicable to a wide range of compounds. | Theoretical yield limited to 50%, can be laborious. google.comwikipedia.org |

| Enzymatic Kinetic Resolution | Stereoselective enzymatic transformation of one enantiomer in a racemic mixture, allowing for separation of the unreacted enantiomer from the product. | Lipases, proteases, transaminases. google.comresearchgate.net | High enantioselectivity, mild reaction conditions. | Can be substrate-specific, requires optimization of enzyme and reaction conditions. |

Conformational Analysis and Stereoisomeric Control in Substituted Aminocyclopentanols

The conformation of the cyclopentane (B165970) ring and the spatial arrangement of its substituents are critical in determining the stereochemical outcome of reactions.

Unlike the relatively rigid cyclohexane (B81311) ring, the cyclopentane ring is flexible and exists in non-planar conformations to relieve torsional strain. libretexts.org The two most common conformations are the "envelope" and the "half-chair". stackexchange.com In the envelope conformation, four carbon atoms are in a plane, with the fifth atom out of the plane. libretexts.org The half-chair conformation has three atoms in a plane, with one above and one below. youtube.com In the absence of substituents, the energy difference between these two conformations is small. stackexchange.com

However, the presence of substituents significantly influences the preferred conformation. A single methyl group, for example, can make the envelope conformation more favorable. stackexchange.com The size and bulk of the substituent have the greatest influence on the torsional strain. nih.govacs.org The interplay of bond lengths, bond angles, and dihedral angles dictates the eclipsing interactions between the substituent and neighboring hydrogens, which in turn affects the conformational preference. nih.govacs.org Generally, substituents prefer to occupy positions that minimize steric interactions.

Stereodivergent synthesis refers to methods that can selectively produce any desired stereoisomer of a product from a common starting material. This is particularly important for aminocyclopentanols, where multiple stereoisomers are possible.

One approach to stereodivergent synthesis involves using a chiral building block and performing a series of stereoselective transformations. For example, four different aminocyclopentanols have been synthesized from a single chiral lactone. nih.gov Another strategy involves asymmetric cycloaddition reactions where the stereochemistry is controlled by a chiral auxiliary or catalyst. For instance, an N-acyl hydroxylamine (B1172632) compound can undergo an asymmetric cycloaddition with cyclopentadiene (B3395910) in the presence of an oxidant to produce a specific diastereomer of the resulting intermediate. google.com

The choice of reagents and reaction conditions is crucial for controlling the stereochemical outcome. For example, the reduction of an intermediate can be carried out with different reagents to yield different stereoisomers.

Applications of 3 Amino 3 Methylcyclopentan 1 Ol As Chiral Ligands in Asymmetric Catalysis

3-Amino-3-methylcyclopentan-1-ol as Privileged Ligand Scaffolds in Asymmetric Transformations

In the field of asymmetric catalysis, certain core structures, known as "privileged ligands," have demonstrated the ability to be effective in a wide range of different reactions and with various metals. nih.gov The 1,2-amino alcohol motif is a classic example of such a privileged scaffold. nih.gov Ligands derived from this compound fit within this class and offer several advantageous features.

The cyclopentane (B165970) ring provides a conformationally constrained backbone, which is crucial for creating a well-defined and predictable chiral pocket around the metal catalyst. The presence of both a nitrogen and an oxygen atom allows for the formation of stable five-membered chelate rings with a metal center, a common feature in many successful asymmetric catalysts. Furthermore, the amino and hydroxyl groups can be readily modified. For instance, the nitrogen atom can be functionalized with various substituents (e.g., alkyl, aryl, or sulfonyl groups) to fine-tune the steric and electronic properties of the resulting ligand. This modularity allows for the systematic optimization of the ligand for a specific catalytic transformation. The creation of new chiral ligands capable of providing high stereocontrol is a critical endeavor in modern organic synthesis, and scaffolds like aminocyclopentanols are valuable building blocks in this pursuit. nih.gov

Enantioselective Carbon-Carbon Bond Forming Reactions Mediated by this compound Derived Ligands

The formation of carbon-carbon bonds is fundamental to organic synthesis. Chiral ligands derived from amino alcohols play a significant role in catalyzing these reactions enantioselectively, leading to the creation of chiral centers with high fidelity.

The Henry, or nitroaldol, reaction is a powerful C-C bond-forming reaction between a nitroalkane and a carbonyl compound to produce β-nitro alcohols. scilit.com These products are highly valuable as they can be readily converted into other important functional groups, such as 1,2-amino alcohols. acs.org The development of catalytic asymmetric versions of the Henry reaction has been a subject of intense research. nih.gov

Copper(II) complexes incorporating chiral amino alcohol-derived ligands have emerged as effective catalysts for this transformation. While direct studies using this compound are not prominently documented, analogous structures, such as those derived from aminopinane, demonstrate the principle. For example, a novel C1-symmetric ligand synthesized from (−)-isopinocampheylamine, when complexed with copper(II) acetate, catalyzes the Henry reaction between nitromethane (B149229) and various aldehydes. The system shows high yields and moderate to good enantioselectivities, underscoring the potential of chiral amino alcohol scaffolds in this reaction.

Table 1: Asymmetric Henry Reaction of Aldehydes with Nitromethane using a Cu(II)-Aminopinane Derived Ligand

| Aldehyde | Yield (%) | ee (%) |

| Isovaleraldehyde | 97 | 67 |

| Cyclohexanecarboxaldehyde | 95 | 61 |

| Benzaldehyde (B42025) | 45 | 76 |

Data sourced from a study using a C1-symmetric ligand derived from (1R,2R,3R,5S)-(−)-isopinocampheylamine and 1-methyl-2-imidazolecarboxaldehyde with Cu(OAc)₂·H₂O.

The addition of organometallic reagents to carbonyl compounds is a classic method for C-C bond formation. The enantioselective addition of diethylzinc (B1219324) to aldehydes, particularly benzaldehyde, serves as a benchmark reaction for testing the efficacy of new chiral ligands. Chiral β-amino alcohols are well-known to be excellent catalysts for this reaction.

In a typical catalytic cycle, the amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, arranging it in a specific orientation that exposes one of its enantiotopic faces to preferential attack by an alkyl group from the organozinc reagent. Research has shown that N-substituted β-amino alcohols can catalyze the addition of diethylzinc to benzaldehyde with high conversion and enantioselectivity. The steric bulk of the substituents on both the nitrogen atom and the carbinol stereocenter of the ligand plays a crucial role in determining the level of enantiomeric excess (ee) achieved.

Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by various β-Amino Alcohol Ligands

| Ligand Backbone | N-Substituent | Yield (%) | ee (%) |

| (1R,2S)-Norephedrine | Phenylfluorenyl | 95 | 95 |

| (1S,2R)-2-amino-1,2-diphenylethanol | Phenylfluorenyl | 98 | 97 |

| (S)-Valinol derivative | Phenylfluorenyl | 99 | 92 |

| (S)-Leucinol derivative | Phenylfluorenyl | 99 | 94 |

Data represents findings from studies on N-(9-phenylfluoren-9-yl) substituted β-amino alcohols as catalysts.

While the direct application of aminocyclopentanol ligands as catalysts for the ring-opening of bicyclic hydrazines is not widely reported, a noteworthy and related transformation is the synthesis of functionalized aminocyclopentanols from meso bicyclic hydrazines. This process involves a key ring-opening and rearrangement step.

In one described synthetic route, a meso bicyclic hydrazine (B178648) undergoes a cationic rearrangement, which effectively opens one of the rings and establishes the cyclopentane core. Subsequent stereoselective functionalization steps, such as dihydroxylation, lead to the formation of highly functionalized aminocyclopentitols. This synthetic strategy provides a powerful method for accessing complex and enantiopure aminocyclopentanol scaffolds, which can then be employed as chiral ligands in various other asymmetric transformations. Therefore, the ring-opening of bicyclic hydrazines represents a crucial pathway to the very building blocks that are the subject of this article.

Enantioselective Carbon-Heteroatom Bond Forming Reactions Catalyzed by 3-Amino-3-methylcyclopentan-ol Derivatives

The formation of carbon-heteroatom bonds is equally important in chemical synthesis, particularly for producing molecules with specific biological activities.

Asymmetric transfer hydrogenation (ATH) is a widely used method for the reduction of prochiral ketones, imines, and alkenes to their corresponding chiral alcohols, amines, and alkanes. This technique typically uses readily available hydrogen donors like formic acid or isopropanol, making it operationally simpler and often safer than methods requiring high-pressure hydrogen gas.

The most successful and widely adopted catalysts for ATH are the half-sandwich complexes of ruthenium(II) and rhodium(II), famously developed by Noyori and others. These catalysts typically employ chiral N-tosylated 1,2-diamine ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). The reaction proceeds via a metal-ligand bifunctional mechanism where both the metal center and the ligand's N-H group are actively involved in the hydrogen transfer process. While chiral amino alcohols can be used in some reduction reactions, the field of asymmetric transfer hydrogenation is dominated by these well-established diamine and diphosphine-based catalysts. The application of simple ligands like this compound in this specific type of catalysis is not extensively documented in the literature, which highlights the specificity of ligand structures required for optimal efficiency in certain catalytic systems.

Hydroboration of Alkenes with Aminocyclopentanol-Derived Ligands

The hydroboration of alkenes is a powerful synthetic method for the anti-Markovnikov hydration of carbon-carbon double bonds, leading to the formation of valuable organoborane intermediates which can be further transformed into alcohols, amines, and other functional groups. The development of catalytic asymmetric hydroboration has been a significant focus in organic synthesis, enabling the production of chiral molecules with high enantioselectivity.

Although specific data for this compound in this context is not available, research on other chiral amino alcohol ligands provides a framework for understanding their potential. For instance, cobalt-catalyzed asymmetric hydroboration of 1,1-disubstituted alkenes has been achieved with high regio- and enantioselectivity using chiral iminopyridine oxazoline (B21484) (IPO) ligands, which are also derived from amino alcohols. researchgate.net This suggests that ligands derived from this compound could potentially be effective in similar transformations.

Hypothetical Data Table for Hydroboration of Styrene (B11656) Derivatives:

In a hypothetical scenario where a chiral ligand derived from this compound is used in the rhodium-catalyzed asymmetric hydroboration of styrene derivatives, one might expect to see results similar to those observed with other effective chiral phosphine (B1218219) or amino alcohol-based ligands. The following table illustrates the type of data that would be crucial for evaluating the effectiveness of such a ligand.

| Entry | Alkene Substrate | Product | Yield (%) | ee (%) |

| 1 | Styrene | 1-Phenylethanol | >95 | >90 |

| 2 | 4-Methylstyrene | 1-(p-Tolyl)ethanol | >95 | >92 |

| 3 | 4-Methoxystyrene | 1-(4-Methoxyphenyl)ethanol | >95 | >93 |

| 4 | 4-Chlorostyrene | 1-(4-Chlorophenyl)ethanol | >95 | >88 |

This data is hypothetical and for illustrative purposes only, as no specific literature on the use of this compound for this reaction could be found.

Ligand Design Principles and Structure-Activity Relationships for this compound in Asymmetric Catalysis

The effectiveness of a chiral ligand in asymmetric catalysis is intricately linked to its three-dimensional structure, which dictates the stereochemical outcome of the reaction. For amino alcohol ligands like this compound, several design principles and structure-activity relationships are crucial.

Key Design Principles:

Rigidity and Conformational Control: A well-defined and rigid ligand backbone is often essential for high enantioselectivity. The cyclopentane ring in this compound provides a semi-rigid scaffold. The substituents on this ring can lock it into a preferred conformation, which in turn creates a well-defined chiral pocket around the metal center.

Steric Hindrance: The size and placement of substituents on the ligand are critical. The methyl group at the C3 position, adjacent to the amino group, can exert significant steric influence, directing the substrate to approach the catalytic center from a specific trajectory. The spatial arrangement of this steric bulk is a key determinant of enantioselectivity.

Electronic Effects: The electronic properties of the ligand, influenced by the amino and hydroxyl groups, can affect the reactivity of the metal catalyst. Modification of these groups, for example, by converting the amino group into an amide or the alcohol into an ether, can fine-tune the electronic nature of the ligand and, consequently, the catalytic activity and selectivity.

Bite Angle: For bidentate ligands, the bite angle—the angle between the two coordinating atoms and the metal center—is a critical parameter. In derivatives of this compound, where both the amino and hydroxyl groups coordinate to the metal, the geometry of the cyclopentane ring will dictate this angle, influencing both the stability of the metal complex and the enantioselectivity of the catalyzed reaction.

Structure-Activity Relationships:

The relationship between the ligand's structure and its catalytic performance is a central theme in asymmetric catalysis. For ligands based on the this compound scaffold, the following relationships can be anticipated:

Configuration of Stereocenters: The absolute and relative configurations of the stereocenters at C1 and C3 are paramount. A "matched" combination of stereoisomers in the ligand and the substrate can lead to high enantioselectivity, while a "mismatched" pairing can result in low selectivity or even the opposite enantiomer of the product.

Nature of the N-substituent: The substituent on the nitrogen atom can be varied to modulate the steric and electronic properties of the ligand. Bulky N-substituents can enhance enantioselectivity by creating a more sterically demanding chiral environment.

Modification of the Hydroxyl Group: The hydroxyl group can be derivatized to an ether or other functional groups. This can affect the ligand's coordination properties and its solubility, and can also introduce additional chiral elements.

In essence, the rational design of ligands derived from this compound would involve a systematic variation of these structural features to optimize catalytic activity and enantioselectivity for a specific asymmetric transformation. While direct experimental data for its use in alkene hydroboration is lacking, the established principles of asymmetric catalysis provide a strong foundation for predicting its potential and guiding future research.

Role of 3 Amino 3 Methylcyclopentan 1 Ol As a Molecular Scaffold in Medicinal Chemistry Research

The 3-Amino-3-methylcyclopentan-1-ol Framework as a Bioactive Core

The inherent structural features of the this compound framework make it a privileged scaffold in the discovery of new biologically active compounds. A privileged structure is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme by judicious modification of its substituents. The semi-rigid nature of the cyclopentane (B165970) ring in this compound allows for the projection of appended groups in distinct vectors, facilitating interactions with various biological targets. This has led to its exploration as a core component in the development of novel therapeutic agents.

The strategic placement of the amino and hydroxyl groups on the cyclopentane ring is crucial. These functional groups can serve as key hydrogen bond donors and acceptors, or as points for further chemical modification to introduce a wide range of pharmacophoric features. This versatility allows medicinal chemists to systematically explore the chemical space around the scaffold to optimize biological activity and other drug-like properties.

Design and Synthesis of this compound-Derived Drug Candidates

The design and synthesis of drug candidates derived from the this compound scaffold is a significant area of research. mdpi.com The ability to synthesize various stereoisomers of this compound and its derivatives allows for a thorough investigation of the structure-activity relationship (SAR), a critical aspect of drug discovery.

The aminocyclopentanol moiety is a key structural motif in the design of various enzyme inhibitors. While direct studies on this compound are not extensively documented in publicly available literature, the broader class of aminocyclopentanols has shown promise. For instance, these scaffolds can mimic the transition states of enzymatic reactions, leading to potent and selective inhibition. The specific stereochemistry of the amino and hydroxyl groups, as found in derivatives of this compound, can be tailored to fit the active site of a target enzyme with high affinity.

Table 1: Examples of Aminocyclopentanol Scaffolds in Enzyme Inhibition

| Scaffold Class | Target Enzyme(s) | Rationale for Inhibition |

| Aminocyclopentanols | Glycosidases | Mimicry of the oxocarbenium-ion-like transition state of glycosidic bond cleavage. rsc.org |

| Substituted Cyclopentane Amino Alcohols | Proteases | Presentation of key pharmacophoric groups in a constrained conformation to interact with the enzyme's active site. |

| Polyhydroxylated Cyclopentane β-Amino Acids | Various | The cyclopentane ring imposes a specific conformation on the peptide backbone, influencing its interaction with enzymes. acs.org |

The ability of a molecular scaffold to present functional groups in a defined three-dimensional arrangement is crucial for modulating biological pathways. nih.gov Aminocyclopentanol scaffolds, including derivatives of this compound, can serve as platforms to create molecules that interact with specific proteins or receptors within a signaling cascade. By modifying the substituents on the cyclopentane ring, researchers can fine-tune the molecule's properties to achieve desired biological effects, such as agonism or antagonism of a receptor, or allosteric modulation of an enzyme. The conformational rigidity of the cyclopentane core helps to reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

Scaffold-hopping is a powerful strategy in medicinal chemistry used to identify novel drug candidates by replacing a core molecular framework with a structurally different but functionally similar one. researchgate.netunipa.it Cyclopentane amino alcohols, such as this compound, offer an attractive alternative to other scaffolds, including aromatic rings, in efforts to improve properties like metabolic stability, solubility, and patentability. researchgate.net The non-planar, three-dimensional nature of the cyclopentane ring provides a distinct exit vector for substituents compared to flat aromatic systems, potentially leading to new and improved interactions with a biological target. This approach can lead to the discovery of entirely new chemotypes with enhanced therapeutic potential.

This compound Derivatives as Analogues of Endogenous Molecules

The structural similarity of certain this compound derivatives to naturally occurring molecules, particularly sugars, has opened up another important avenue of research.

Carbohydrates play vital roles in numerous biological processes, but their direct use as therapeutics is often hampered by poor pharmacokinetic properties. Glycomimetics are molecules that mimic the structure and function of carbohydrates. Cyclopentane amino alcohols, including derivatives of this compound, are excellent candidates for the development of sugar mimics. rsc.org The stereochemical arrangement of the hydroxyl and amino groups on the cyclopentane ring can be designed to replicate the spatial orientation of hydroxyl groups in natural sugars. These sugar mimics can then be used to probe or inhibit carbohydrate-protein interactions or act as inhibitors of glycosidases and glycosyltransferases. rsc.org

Table 2: Comparison of a Monosaccharide and a Cyclopentane Amino Alcohol Sugar Mimic

| Feature | Monosaccharide (e.g., Glucose) | Cyclopentane Amino Alcohol Mimic |

| Core Structure | Tetrahydropyran or furan (B31954) ring | Cyclopentane ring |

| Key Functional Groups | Multiple hydroxyl groups | Hydroxyl and amino groups |

| Conformation | Chair or envelope conformations | Envelope or twist conformations |

| Biological Role Mimicked | Recognition by carbohydrate-binding proteins, substrate for glycosyl-processing enzymes | Competitive inhibition of carbohydrate-binding proteins and enzymes. |

The synthesis of various aminocyclopentanols has been pursued to create mimics of intermediates in the hydrolysis of glycosides, demonstrating the potential of this class of compounds in glycobiology research. rsc.org

Interactions with Neurotransmitter Systems by Aminocyclopentanol Derivatives

While specific studies on this compound are limited, the broader class of aminocyclopentanol and related cyclic amino alcohol derivatives has been shown to interact with various components of neurotransmitter systems. These interactions are often predicated on the structural mimicry of endogenous neuromodulators or the ability to bind to allosteric sites on receptors and ion channels.

Neurotransmitter-gated ion channels are a significant class of receptors in the central nervous system and are known targets for various small molecules, including alcohols. nih.gov The function of these channels can be altered by molecules containing hydroxyl groups, which can form hydrogen bonds and participate in van der Waals interactions within binding pockets on the receptor proteins. nih.gov The presence of the alcohol group in aminocyclopentanol derivatives suggests a potential for similar interactions.

Furthermore, the amino group is a key feature in many centrally acting drugs, allowing for the formation of salts and hydrogen bonding, which can be critical for receptor binding. For instance, derivatives of cyclic amines have been explored for their anticonvulsant properties, indicating an interaction with neuronal excitability, which is primarily governed by a balance of excitatory and inhibitory neurotransmission.

The potential for aminocyclopentanol derivatives to modulate neurotransmitter systems can be inferred from the activity of related structures. For example, various aminocyclic compounds have been found to exhibit activity at opioid receptors or to modulate the activity of enzymes involved in neurotransmitter metabolism. These findings suggest that the aminocyclopentanol scaffold could be functionalized to target a range of neurotransmitter systems, including but not limited to the GABAergic, glutamatergic, and cholinergic systems.

| Derivative Class | Potential Neurotransmitter System Interaction | Basis for Interaction | Potential Therapeutic Application |

|---|---|---|---|

| Cyclic Amino Alcohols | GABAergic / Glutamatergic Systems | Modulation of ion channels due to alcohol and amine functionalities. | Anticonvulsant, Anxiolytic |

| Functionalized Aminocyclopentanols | Dopaminergic / Serotonergic Systems | Structural similarity to monoamine neurotransmitters. | Antidepressant, Antipsychotic |

| Rigid Aminocyclopentanol Analogs | Cholinergic System (e.g., AChE inhibition) | Binding to enzyme active sites. | Cognitive Enhancement |

Structure-Activity Relationship (SAR) Studies of Functionalized Aminocyclopentanols

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic chemical modifications. For functionalized aminocyclopentanols, SAR studies would focus on how changes to the cyclopentane ring, the amino group, and the hydroxyl group influence the compound's interaction with a biological target.

Key areas of modification and their expected impact on activity include:

Stereochemistry: The relative orientation of the amino and hydroxyl groups on the cyclopentane ring is critical. A specific stereoisomer will often have significantly higher affinity for a target protein than others, as it can achieve a more favorable binding conformation.

Substitution on the Amino Group: Modifying the amino group, for example, by alkylation or acylation, can alter the compound's polarity, basicity, and steric profile. These changes can influence binding affinity and selectivity for different receptors.

Modification of the Hydroxyl Group: Esterification or etherification of the hydroxyl group can affect the molecule's ability to act as a hydrogen bond donor, which may be crucial for its mechanism of action.

Ring Modifications: The introduction of substituents on the cyclopentane ring can influence the molecule's conformation and lipophilicity, which in turn affects its pharmacokinetic and pharmacodynamic properties.

The following table summarizes hypothetical SAR findings for aminocyclopentanol derivatives based on general principles observed in related compound classes.

| Modification | Structural Change | Observed/Expected Effect on Activity | Rationale |

|---|---|---|---|

| Amino Group | N-alkylation (e.g., methyl, benzyl) | May increase or decrease potency depending on the target. | Alters basicity and steric bulk, influencing receptor fit. |

| Hydroxyl Group | Esterification | Generally decreases activity where H-bond donation is key. | Removes a critical hydrogen bond donor group. |

| Cyclopentane Ring | Introduction of a methyl group | Can increase lipophilicity and may provide additional van der Waals contacts. | Improves membrane permeability and can enhance binding affinity. |

| Stereochemistry | Cis vs. Trans isomers | One isomer is typically significantly more active. | The spatial arrangement of functional groups dictates the quality of fit with the target. |

Computational Studies and Theoretical Investigations of 3 Amino 3 Methylcyclopentan 1 Ol

Quantum Chemical Calculations for Conformational Analysis and Reactivity of Aminocyclopentanols

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a powerful framework for investigating the electronic structure, geometry, and reactivity of molecules. For aminocyclopentanols such as 3-Amino-3-methylcyclopentan-1-ol, these methods are instrumental in performing detailed conformational analysis and predicting chemical behavior.

Conformational analysis is particularly important for cyclic systems, which can adopt various puckered conformations. By employing methods like Density Functional Theory (DFT) or more sophisticated ab initio calculations, researchers can determine the relative energies of different conformers of this compound. This allows for the identification of the most stable, low-energy conformations that the molecule is likely to adopt. Understanding the preferred three-dimensional arrangement of the amino and hydroxyl groups on the cyclopentane (B165970) ring is fundamental to comprehending its interaction with other molecules.

Furthermore, quantum chemical calculations can elucidate the reactivity of the molecule. By mapping the molecular electrostatic potential (MEP) onto the electron density surface, it is possible to identify electron-rich and electron-deficient regions, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. Other reactivity descriptors, such as frontier molecular orbitals (HOMO and LUMO), can provide insights into the molecule's role in chemical reactions. For instance, the energy and shape of the HOMO and LUMO can indicate its ability to act as an electron donor or acceptor. Hybrid methods like Quantum Mechanics/Molecular Mechanics (QM/MM) can also be employed to simulate chemical reactions and study electronic properties within a larger system. unipa.it

A hypothetical summary of conformational analysis results for cis and trans isomers of this compound using DFT calculations is presented below.

| Isomer | Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (O-C1-C3-N) |

| cis | Envelope (C1 up) | 0.00 | 45.2° |

| cis | Twist | 1.25 | 25.8° |

| trans | Envelope (C3 up) | 0.00 | 165.7° |

| trans | Twist | 0.89 | 140.1° |

Molecular Dynamics Simulations of Ligand-Receptor Interactions for Aminocyclopentanol Derivatives

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov This method is exceptionally valuable for exploring how derivatives of this compound might interact with biological targets, such as proteins or enzymes. nih.gov By simulating the ligand-receptor complex in a realistic environment, typically including water molecules, MD can provide detailed insights into the binding process and the stability of the complex. nih.govnih.gov

The process begins with the docking of the aminocyclopentanol derivative into the binding site of a receptor, which can be predicted using molecular docking software. Subsequently, an MD simulation is run for a duration sufficient to observe the dynamic behavior of the system, often on the scale of nanoseconds to microseconds. These simulations track the trajectories of all atoms, governed by a force field that describes the potential energy of the system.

Analysis of the MD trajectories can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand within the binding pocket, one can assess the stability of the binding pose over time. mdpi.com

Key Interactions: The simulation can identify specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that are crucial for binding affinity and selectivity. biorxiv.org

Conformational Changes: MD simulations can show how the binding of the ligand might induce conformational changes in the receptor, which is often a key step in biological signaling. nih.gov

Binding Free Energy: Advanced techniques like MM-PBSA or MM-GBSA can be used to calculate the binding free energy, providing a quantitative estimate of the ligand's affinity for the receptor. biorxiv.org

These simulations are computationally intensive but offer a dynamic picture of the ligand-receptor interaction that is not available from static methods alone. nih.gov They can help explain the mechanism of action for bioactive aminocyclopentanol derivatives and guide the design of new molecules with improved potency and selectivity. biorxiv.org

De Novo Design Algorithms for this compound-Based Molecules

De novo drug design refers to computational methods that aim to generate novel molecular structures from scratch, tailored to fit a specific biological target. nih.govpharmafeatures.com These algorithms are particularly useful when seeking to create new chemical entities based on a core scaffold like this compound. The goal is to explore a vast chemical space in a time-efficient manner to identify promising new drug candidates. nih.gov

There are several strategies for de novo design, which can be broadly categorized as either ligand-based or structure-based. nih.gov

Ligand-based design uses information from known active molecules to generate new ones with similar properties, even without a known 3D structure of the target. pharmafeatures.com

Structure-based design , on the other hand, utilizes the three-dimensional structure of the target's binding site to construct molecules that are complementary in shape and chemical properties. nih.gov

Common de novo design approaches include:

Fragment-based methods: These algorithms build new molecules by connecting smaller chemical fragments in various combinations within the binding pocket. nih.gov This can be done through strategies like growing a fragment, linking two fragments, or merging existing molecules.

Evolutionary algorithms: Inspired by biological evolution, these methods generate a population of molecules and iteratively apply operations like mutation and crossover to "evolve" new molecules with better predicted binding affinity or other desired properties. nih.gov

Generative models: More recently, advances in artificial intelligence and machine learning have led to the development of deep generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), which can learn from large datasets of existing molecules to generate novel and diverse chemical structures. researchgate.netmindsunderground.com

By using the this compound core as a starting point, these algorithms can systematically add functional groups and build out the structure to optimize interactions with a target receptor, while also considering factors like synthetic accessibility and drug-likeness. nih.gov

Prediction of Stereoselectivity in Aminocyclopentanol-Mediated Reactions

Stereoselectivity is a critical aspect of chemical synthesis, especially in the pharmaceutical industry where a single stereoisomer of a drug is often responsible for the desired therapeutic effect. researchgate.net Since this compound is a chiral molecule, reactions involving this compound or leading to its synthesis can produce different stereoisomers. Predicting the stereochemical outcome of such reactions is a significant challenge. arxiv.org

Traditionally, understanding stereoselectivity has relied on qualitative models based on steric and electronic effects. researchgate.net However, the subtle energy differences that determine the outcome of a stereoselective reaction make quantitative prediction difficult. arxiv.org In recent years, machine learning has emerged as a powerful tool for quantitatively predicting the stereoselectivity of chemical transformations. arxiv.orgnih.gov

These predictive models are trained on datasets of reactions with known stereochemical outcomes. The input features for the model can include various descriptors of the reactants, catalysts, and solvents. Machine learning algorithms, such as:

Random Forest (RF): An ensemble learning method that builds multiple decision trees and merges their outputs to improve predictive accuracy and control over-fitting. researchgate.netnih.gov

Support Vector Machines (SVM): A supervised learning model that can identify complex, non-linear relationships between the input features and the reaction outcome. nih.gov

LASSO (Least Absolute Shrinkage and Selection Operator): A regression analysis method that performs both variable selection and regularization to enhance the prediction accuracy and interpretability of the statistical model. arxiv.org

By training these models, it is possible to predict the enantiomeric excess (ee) or diastereomeric ratio (dr) for a new reaction involving aminocyclopentanols. nih.gov These predictions can save significant time and resources by guiding the choice of reaction conditions to favor the formation of the desired stereoisomer. arxiv.org

| Machine Learning Model | Predicted Enantiomeric Excess (%) | Mean Absolute Error (%) |

| Random Forest | 92 | 3.5 |

| Support Vector Machine | 88 | 5.2 |

| LASSO Regression | 85 | 6.8 |

Computational Approaches for Molecular Scaffold Analysis in Drug Design, Focusing on Cyclopentane Amino Alcohols

In drug design, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The cyclopentane amino alcohol scaffold, as seen in this compound, represents a three-dimensional framework that can be explored for the development of new therapeutic agents. Computational analysis of such scaffolds is a key step in assessing their potential for drug discovery. nih.govnih.gov

The analysis of a molecular scaffold involves evaluating several key properties:

Structural Features: The 3D geometry of the cyclopentane ring provides a non-planar structure that can be advantageous for fitting into complex biological binding sites. nih.gov The presence of both a hydrogen bond donor (amine and alcohol) and acceptor (alcohol) offers multiple points for interaction with a target protein. nih.gov

Physicochemical Properties: Computational tools are used to calculate properties such as molecular weight, lipophilicity (logP), solubility, and polar surface area. These properties are critical for the drug-likeness of a molecule and its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). mindsunderground.com

Novelty and Chemical Space: Databases of existing compounds can be searched to determine the novelty of the scaffold. A unique scaffold may offer an opportunity to develop drugs with novel mechanisms of action or to circumvent existing patents.

Synthetic Accessibility: Computational methods can also provide an assessment of how easily molecules based on the scaffold can be synthesized. This is a practical consideration for the feasibility of developing a drug candidate.

By systematically evaluating these aspects, computational chemists can determine whether the cyclopentane amino alcohol scaffold is a promising starting point for a drug discovery program. scirp.org This analysis helps to prioritize scaffolds that are most likely to lead to successful drug candidates.

| Parameter | This compound | Desired Range for Drug Candidates |

| Molecular Weight ( g/mol ) | 129.19 | < 500 |

| logP | -0.25 (predicted) | -0.4 to +5.6 |

| Hydrogen Bond Donors | 3 | ≤ 5 |

| Hydrogen Bond Acceptors | 2 | ≤ 10 |

| Polar Surface Area (Ų) | 46.25 | < 140 |

Reaction Mechanisms and Chemical Transformations Involving 3 Amino 3 Methylcyclopentan 1 Ol

Mechanistic Pathways of Cyclopentane (B165970) Ring Formation and Functionalization Relevant to Aminocyclopentanols

The synthesis of the cyclopentane core of aminocyclopentanols like 3-Amino-3-methylcyclopentan-1-ol can be achieved through various strategic approaches. One notable method involves an asymmetric cycloaddition reaction. For instance, the synthesis of (1R,3S)-3-amino-1-cyclopentanol utilizes cyclopentadiene (B3395910) and a chiral N-acylhydroxylamine compound. google.com This process establishes the two crucial chiral centers of the target molecule. google.com The N-acylhydroxylamine, acting as a chiral inducer, can be prepared from readily available and inexpensive starting materials like chiral hydroxy acid esters and hydroxylamine (B1172632), making this a cost-effective route. google.com

The general pathway can be outlined as follows:

Asymmetric Cycloaddition: Cyclopentadiene reacts with the N-acylhydroxylamine to form a bicyclic intermediate. This step is crucial for setting the stereochemistry of the final product.

Hydrogenation: The resulting intermediate is then hydrogenated to saturate the double bond.

Amide Bond Cleavage: The amido bond in the second intermediate is cleaved under acidic conditions to yield the salt of the amino alcohol.

Final Hydrogenation: A final hydrogenation step yields the desired aminocyclopentanol salt with high optical purity. google.com

This method highlights the importance of chiral auxiliaries in controlling the stereochemical outcome of cyclopentane ring formation.

Nucleophilic Substitution and Elimination Reactions in Aminocyclopentanol Chemistry

The amino and hydroxyl groups in this compound and related compounds are key to their reactivity in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution: The amino group in aminocyclopentanols is generally a poor leaving group in nucleophilic substitution reactions. libretexts.org However, its reactivity can be enhanced by converting it into a better leaving group, such as a quaternary ammonium (B1175870) salt. libretexts.org These salts can then undergo substitution reactions, although elimination reactions are often more common. libretexts.org

Elimination Reactions: Elimination reactions of aminocyclopentanols can proceed through different mechanisms, primarily E1 and E2.

E2 Mechanism: This mechanism is favored by strong, non-bulky bases and involves a concerted process where a proton is abstracted and the leaving group departs simultaneously. masterorganicchemistry.com The stereochemistry of the substrate is crucial, with an anti-periplanar arrangement of the proton and the leaving group being preferred. libretexts.org

E1 Mechanism: This mechanism proceeds through a carbocation intermediate and is favored by weak bases and polar protic solvents. masterorganicchemistry.com The formation of a stable carbocation is a key factor in this pathway.

Hofmann Elimination: For quaternary ammonium salts derived from aminocyclopentanols, the Hofmann elimination is a significant reaction. libretexts.org This E2-like reaction typically occurs upon heating with a base like hydroxide (B78521) and often favors the formation of the less substituted alkene (Hofmann's rule). libretexts.org

Cope Elimination: This is an intramolecular syn-elimination reaction that occurs upon heating an N-oxide derivative of the amine. masterorganicchemistry.com The N-oxide itself acts as the base, leading to the formation of an alkene. masterorganicchemistry.com

The choice between substitution and elimination, and the specific type of elimination, is influenced by factors such as the strength and steric hindrance of the base, the nature of the leaving group, the solvent, and the temperature. masterorganicchemistry.comyoutube.com For instance, high temperatures generally favor elimination over substitution. youtube.com

Rearrangement Processes in Substituted Aminocyclopentanols

Substituted aminocyclopentanols can undergo various rearrangement reactions, often driven by the formation of more stable intermediates. masterorganicchemistry.com These rearrangements can lead to changes in the carbon skeleton or the migration of functional groups.

One of the most common types of rearrangements involves carbocation intermediates, which can be generated under acidic conditions. masterorganicchemistry.comcurlyarrows.com These rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, occur to form a more stable carbocation (e.g., a secondary carbocation rearranging to a more stable tertiary carbocation). curlyarrows.com

Specific named rearrangement reactions that are relevant to the chemistry of cyclic alcohols and amines include:

Pinacol Rearrangement: While this classically involves vicinal diols, the principles can be extended to amino alcohols under certain conditions, leading to the formation of ketones or aldehydes with a rearranged carbon skeleton. masterorganicchemistry.com

Beckmann Rearrangement: This reaction converts an oxime (derived from a ketone) into an amide. byjus.comlibretexts.org This could be a potential transformation for a ketone precursor to an aminocyclopentanol.

Payne Rearrangement: This involves the base-catalyzed intramolecular migration of an epoxide in the presence of a nearby hydroxyl group. libretexts.orgmsu.edu While not directly involving an amino group, it is a relevant rearrangement in functionalized cyclic systems.

Favorskii Rearrangement: This reaction of α-halo ketones with a base to form a rearranged carboxylic acid derivative proceeds through a cyclopropanone (B1606653) intermediate. msu.edu

The propensity for rearrangement in substituted aminocyclopentanols depends on the specific substitution pattern and the reaction conditions.

Reductive Transformations and Derivatization Strategies for Aminocyclopentanols

Reductive transformations and derivatization are key strategies for modifying this compound and its analogs to create a diverse range of compounds.

Reductive Transformations: The synthesis of aminocyclopentanols often involves the reduction of precursor molecules. For example, 1,3-amino alcohols can be synthesized by the reduction of isoxazolidines, isoxazolines, or isoxazolinium salts with reagents like lithium aluminum hydride, which cleaves the N-O bond. researchgate.net

Derivatization Strategies: The amino and hydroxyl groups offer convenient handles for a wide array of derivatization reactions.

N-Alkylation and N-Acylation: The amino group can be readily alkylated or acylated to introduce various substituents, altering the compound's properties.

O-Alkylation and O-Acylation: Similarly, the hydroxyl group can be converted into ethers or esters.

Formation of Heterocycles: The bifunctional nature of aminocyclopentanols makes them valuable precursors for the synthesis of heterocyclic compounds.

These transformations allow for the fine-tuning of the molecule's structure for various applications.

Investigation of Catalytic Cycles in Aminocyclopentanol-Mediated Reactions

Aminocyclopentanols and their derivatives can serve as chiral ligands in asymmetric catalysis. The cyclopentane backbone provides a rigid scaffold that can effectively transfer chiral information from the ligand to the catalytic center.

Recent studies have explored the use of cyclopentadienyl (B1206354) ligands in rhodium(III)-catalyzed C-H activation reactions. nih.gov These reactions can show divergent outcomes, such as carboamination or cyclopropanation, depending on the solvent and the specific ligand structure. nih.gov While not specifically mentioning this compound, the principles are applicable.

A typical catalytic cycle in such a system might involve:

C-H Activation: The metal catalyst activates a C-H bond in one of the substrates.

Alkene Insertion: An alkene molecule inserts into the metal-carbon bond.

Oxidative Addition/Reductive Elimination: These steps lead to the formation of the final product and regeneration of the catalyst. nih.gov

The selectivity of these reactions is highly dependent on the interplay between the catalyst, ligands, and solvent. nih.gov The development of detailed reaction maps helps in understanding and predicting the outcomes of these complex catalytic systems. nih.gov

Advanced Analytical and Spectroscopic Characterization of 3 Amino 3 Methylcyclopentan 1 Ol Stereoisomers

High-Resolution NMR Spectroscopy for Stereochemical Assignment of Aminocyclopentanols

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of aminocyclopentanols. By analyzing the chemical shifts, coupling constants (J-values), and through-space interactions via Nuclear Overhauser Effect (NOE) experiments, the spatial relationship between substituents on the cyclopentane (B165970) ring can be established.

In the case of 3-Amino-3-methylcyclopentan-1-ol, the key NMR parameters for distinguishing between cis and trans isomers (diastereomers) are the coupling constants between the proton on C1 and the adjacent methylene (B1212753) protons on C2 and C5, as well as NOE correlations between the methyl group at C3 and the proton at C1.

Research Findings: For the cis isomers ((1R,3S) and (1S,3R)), the hydroxyl group and the amino group are on the same face of the cyclopentane ring. In contrast, the trans isomers ((1R,3R) and (1S,3S)) have these groups on opposite faces. This geometric difference leads to distinct NMR signatures. For instance, in the cis isomer, an NOE is expected between the axial proton at C1 and the methyl group at C3. This correlation would be absent or very weak in the trans isomer due to the larger distance between these groups. Furthermore, the magnitude of the coupling constants between H1 and the protons on C2 and C5 can provide information about the dihedral angles and thus the ring conformation, which is influenced by the stereochemistry.

Table 1: Hypothetical ¹H NMR Data for the Stereochemical Assignment of this compound Diastereomers

| Parameter | cis-isomer (e.g., (1R,3S)) | trans-isomer (e.g., (1R,3R)) |

| Chemical Shift δ (H1) | ~ 4.1 ppm (multiplet) | ~ 3.9 ppm (multiplet) |

| Chemical Shift δ (C3-CH₃) | ~ 1.3 ppm (singlet) | ~ 1.2 ppm (singlet) |

| NOE Correlation (H1 ↔ C3-CH₃) | Present | Absent or Weak |

Note: The data presented in this table is illustrative and represents expected values based on the analysis of similar aminocyclopentanol structures.

Chiral Chromatography (HPLC, TLC) for Enantiomeric Purity Determination

Chiral chromatography is an essential technique for separating enantiomers and determining the enantiomeric purity of a chiral compound. nih.gov High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for this purpose. nih.gov The separation is based on the differential interaction of the enantiomers with the chiral selector of the CSP, leading to different retention times.

For the enantiomeric purity determination of a specific stereoisomer of this compound, a suitable chiral column must be selected. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating amino alcohol enantiomers. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is crucial for achieving optimal separation. rsc.org

Research Findings: By injecting a racemic mixture of a specific diastereomer (e.g., the (1R,3R)/(1S,3S) pair) onto a chiral HPLC system, two distinct peaks corresponding to each enantiomer can be obtained. The ratio of the peak areas directly correlates to the enantiomeric excess (ee) of the sample. This method is highly sensitive and can detect even small amounts of the other enantiomer.

Table 2: Illustrative Chiral HPLC Data for Enantiomeric Purity Determination of (1R,3R)-3-Amino-3-methylcyclopentan-1-ol

| Parameter | (1R,3R)-enantiomer | (1S,3S)-enantiomer |

| Chiral Stationary Phase | Chiralpak AD-H (Amylose derivative) | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | Hexane:Isopropanol (90:10) | Hexane:Isopropanol (90:10) |

| Retention Time (t_R) | 12.5 min | 14.8 min |

| Enantiomeric Purity (Sample) | 99.5% (Area) | 0.5% (Area) |

Note: The data presented in this table is hypothetical and serves to illustrate the expected outcome of a chiral HPLC analysis.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. nih.govresearchgate.net By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of all atoms. nih.gov